

# Spectroscopic Profile of 1,2-Dinitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Dinitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-dinitrobenzene**, a key chemical intermediate in the synthesis of various organic compounds. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to facilitate its use in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1,2-dinitrobenzene**. The asymmetry of the molecule leads to a complex and informative spectrum.

### <sup>1</sup>H NMR Spectroscopy Data

The <sup>1</sup>H NMR spectrum of **1,2-dinitrobenzene** is characterized by two distinct multiplets in the aromatic region, arising from the four non-equivalent protons on the benzene ring. The specific chemical shifts are solvent-dependent.

Solvent	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment
Acetone-d <sub>6</sub>	8.158	Multiplet	J(A,A') = 0.34, J(A,B) = 8.12, J(A,B') = 1.32	H-3/H-6
8.006	Multiplet	J(A',B) = 1.32, J(A',B') = 8.12, J(B,B') = 7.73	H-4/H-5	
CDCl <sub>3</sub>	7.94	Multiplet	Not specified	H-3/H-6
7.81	Multiplet	Not specified	H-4/H-5	

## <sup>13</sup>C NMR Spectroscopy Data

Due to the lack of a plane of symmetry, the <sup>13</sup>C NMR spectrum of **1,2-dinitrobenzene** is expected to show six distinct signals for the six carbon atoms of the benzene ring.<sup>[1]</sup> While a complete, experimentally verified list of chemical shifts is not readily available in the reviewed literature, the expected number of signals is a key identifying feature.

Parameter	Expected Value
Number of Signals	6

## Infrared (IR) Spectroscopy

The IR spectrum of **1,2-dinitrobenzene** provides valuable information about the functional groups present in the molecule, most notably the nitro groups. The key absorption bands are summarized below, with assignments based on typical vibrational frequencies for aromatic nitro compounds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3100	C-H Aromatic Stretch
1530 - 1550	NO <sub>2</sub> Asymmetric Stretch
1340 - 1360	NO <sub>2</sub> Symmetric Stretch
~1600, ~1475	C=C Aromatic Ring Stretch
750 - 850	C-H Aromatic Out-of-plane Bend
~850	C-N Stretch

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1,2-dinitrobenzene** is expected to exhibit absorption bands corresponding to electronic transitions within the aromatic ring and the nitro functional groups. Specific absorption maxima ( $\lambda_{\text{max}}$ ) and molar absorptivity ( $\epsilon$ ) values for **1,2-dinitrobenzene** are not consistently reported in readily accessible literature. However, nitroaromatic compounds typically display strong absorption in the UV region, often between 200 and 300 nm, attributable to  $\pi \rightarrow \pi^*$  transitions of the benzene ring, and potentially a weaker  $n \rightarrow \pi^*$  transition at longer wavelengths. The exact position and intensity of these bands are influenced by the solvent polarity.

Solvent	Expected $\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Transition Type
Ethanol/Methanol	~260	Data not available	$\pi \rightarrow \pi^*$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **1,2-dinitrobenzene**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 10-20 mg of **1,2-dinitrobenzene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or Acetone-d<sub>6</sub>) in a clean, dry NMR tube.

- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer Frequency: 300-500 MHz
  - Pulse Sequence: Standard single-pulse
  - Number of Scans: 16-64
  - Relaxation Delay: 1-2 seconds
  - Spectral Width: 0-10 ppm
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer Frequency: 75-125 MHz
  - Pulse Sequence: Proton-decoupled
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise
  - Relaxation Delay: 2-5 seconds
  - Spectral Width: 0-200 ppm
- Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **1,2-dinitrobenzene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:

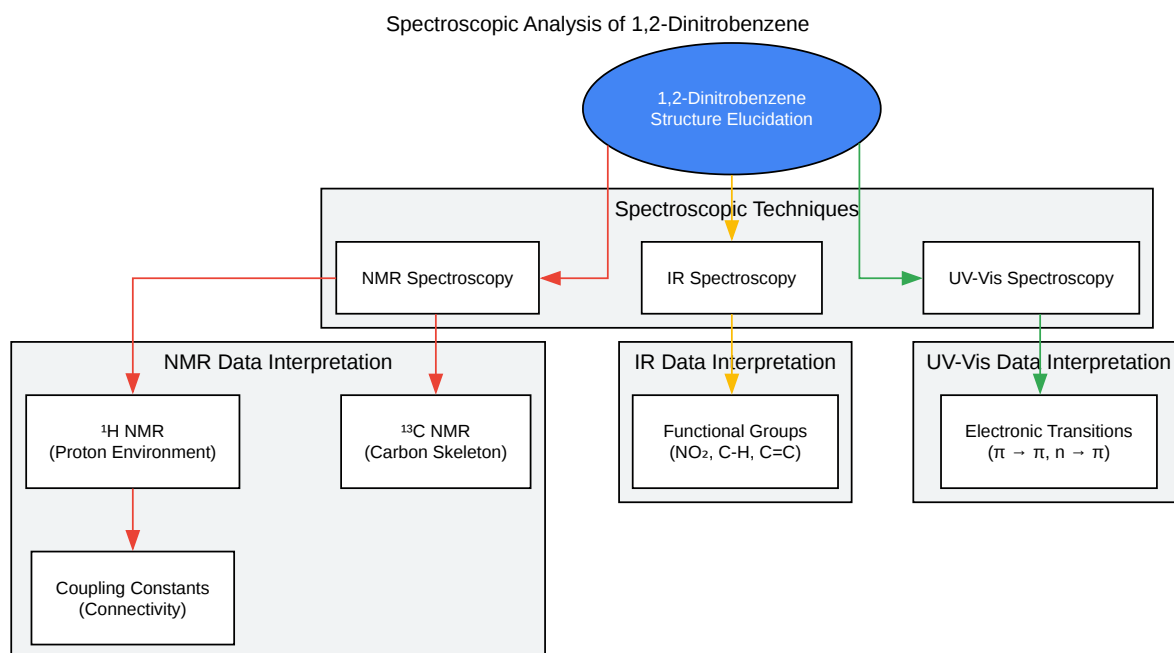
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **1,2-dinitrobenzene** of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
  - Instrument: UV-Vis Spectrophotometer
  - Scan Range: 200-800 nm
  - Blank: Use the pure solvent as a blank to zero the instrument.
  - Cuvette: Use a 1 cm path length quartz cuvette.
- Data Analysis: Record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). If a standard curve of known concentrations is prepared, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon bc$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1,2-dinitrobenzene** using the spectroscopic techniques discussed.



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Caption: Workflow for **1,2-Dinitrobenzene** analysis.

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## References

- 1. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

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